molecular formula C14H22N2O2S B2534186 1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea CAS No. 1351648-74-2

1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea

Cat. No. B2534186
CAS RN: 1351648-74-2
M. Wt: 282.4
InChI Key: IOWFSKQDDOFKHX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, also known by its alternate name 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide Metho-p-toluenesulfonate , is a chemical compound used primarily in peptide synthesis. Its molecular formula is C21H33N3O4S , with a molecular weight of approximately 423.57 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of cyclohexylisocyanate with 2-(3-methylthiophen-2-yl)ethanol, followed by the addition of morpholine. The resulting urea derivative serves as a versatile coupling reagent in peptide chemistry .


Molecular Structure Analysis

The molecular structure of this compound features a cyclohexyl group, a morpholinoethyl group, and a urea moiety. The carbodiimide functionality facilitates peptide bond formation during solid-phase peptide synthesis .


Chemical Reactions Analysis

This compound acts as a coupling agent, promoting peptide bond formation between amino acids. It activates carboxylic acids to react with amino groups, leading to peptide chain elongation .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar urea derivatives has focused on the synthesis of novel compounds with potential biological activities. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides , a new class of cyclic dipeptidyl ureas, highlights the versatility of urea derivatives in forming cyclic compounds with potential biological relevance (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006). This research showcases the potential of urea derivatives in creating compounds with specific structural characteristics.

Biochemical Evaluation

Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity, indicating the potential of urea derivatives in the development of compounds with significant biochemical activities (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995). Such studies demonstrate the potential of urea derivatives in contributing to the development of new therapeutic agents.

Corrosion Inhibition

The use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions further showcases the utility of urea derivatives in industrial applications. These compounds effectively protect metal surfaces from corrosion, indicating their potential use in materials science and engineering (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).

Mechanism of Action

The compound’s mechanism of action involves the activation of carboxylic acids via carbodiimide chemistry. It forms an O-acylisourea intermediate, which subsequently reacts with amino groups on the growing peptide chain, resulting in peptide bond formation .

Safety and Hazards

It can cause skin and eye irritation. Proper protective measures (gloves, goggles) are recommended during handling .

Future Directions

Research on 1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea continues to explore its applications in peptide synthesis, drug development, and bioconjugation. Further investigations may focus on optimizing its reactivity, stability, and safety profile .

properties

IUPAC Name

1-cyclohexyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-10-7-8-19-13(10)12(17)9-15-14(18)16-11-5-3-2-4-6-11/h7-8,11-12,17H,2-6,9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWFSKQDDOFKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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